molecular formula C23H16ClF2N3O2S B4660699 N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B4660699
M. Wt: 471.9 g/mol
InChI Key: RWQBKOGVDSJRDT-UHFFFAOYSA-N
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Description

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenyl and naphthyl components, followed by their coupling through a series of reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research explores its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with different substituents on the phenyl and naphthyl rings. Examples include:

  • 2-Chloro-N-[4-(difluoromethoxy)phenyl]acetamide
  • N-[4-(difluoromethoxy)phenyl]-2-chloroacetamide

Uniqueness

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2N3O2S/c24-18-12-17(7-8-20(18)31-22(25)26)28-21(30)13-32-23-27-10-9-19(29-23)16-6-5-14-3-1-2-4-15(14)11-16/h1-12,22H,13H2,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQBKOGVDSJRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)SCC(=O)NC4=CC(=C(C=C4)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

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